![molecular formula C42H79O10P B1248504 Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)
Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-bis(2-oleoylglycero)-1-phosphate is a 1,1'-lysobisphosphatidic acid in which both acyl groups are specified as oleoyl. It derives from an oleic acid. It is a conjugate acid of a (S,S)-bis-(2-oleoylglycero)-1-phosphate(1-). It is an enantiomer of a (R,R)-bis(2-oleoylglycero)-3-phosphate.
Scientific Research Applications
Unique Stereochemistry and Structure
Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate (BMP) exhibits a unique stereochemistry, distinct from other mammalian phospholipids. Research has highlighted its uncommon backbone structure of 1-sn-glycerophospho-1-sn-glycerol, which is significant for its physiological functions (Joutti, Brotherus, Renkonen, Laine, & Fischer, 1976). This unique structural configuration may contribute to its specific roles in cellular processes.
Biosynthesis and Metabolism
BMP is not synthesized de novo but is derived from phosphatidylglycerol of lung surfactant. Its biosynthesis involves a series of complex reactions, including transacylation and acylation processes in specific cell types like macrophages (Amidon, Brown, & Waite, 1996). Further studies indicate a stereospecific enzyme capable of reorienting the glycerol backbone of this phospholipid, changing its stereochemistry (Thornburg, Miller, Thuren, King, & Waite, 1991).
Role in Cholesterol Metabolism
BMP has been identified as playing a crucial role in the metabolism of cholesterol. Its unique structure, particularly in the endosomal/lysosomal compartments, is thought to be integral to cholesterol transport and glycosphingolipid degradation processes (Hullin-Matsuda, Luquain-Costaz, Bouvier, & Delton-Vandenbroucke, 2009).
Relationship with Lysosomal Storage Disorders
Elevated levels of BMP have been found in various lysosomal storage diseases (LSDs). This suggests an association of BMP with lysosomal storage material, implicating its role in the pathogenesis of these disorders (Meikle, Duplock, Blacklock, Whitfield, Macintosh, Hopwood, & Fuller, 2008). This connection provides insights into the cellular and molecular mechanisms underlying LSDs.
Biophysical Properties
The biophysical properties of BMP, such as its phase behavior and membrane interactions, have been a subject of study. Its unique structure influences its behavior in lipid membranes and its interaction with other cellular components (Hayakawa, Makino, Michaud, Michaud, Lagarde, Lagarde, Douteau, Ito, Hirai, & Kobayashi, 2007).
Implications in Pathology
Research has indicated the potential involvement of BMP in human health and diseases, especially concerning cholesterol homeostasis. Its distinct structural and functional characteristics make it a molecule of interest in the study of various pathological conditions (Hullin-Matsuda, Luquain-Costaz, Bouvier, & Delton-Vandenbroucke, 2009).
properties
Molecular Formula |
C42H79O10P |
|---|---|
Molecular Weight |
775 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[hydroxy-[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)51-39(35-43)37-49-53(47,48)50-38-40(36-44)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39-,40-/m0/s1 |
InChI Key |
ZCXRIDHJRROVJY-JOZUOZHYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COP(=O)(OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)CO)O)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



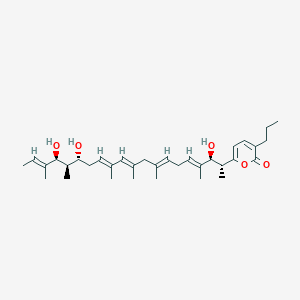

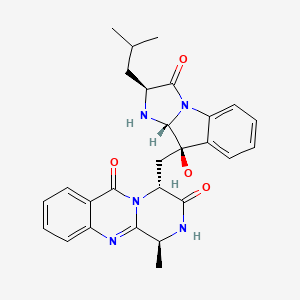
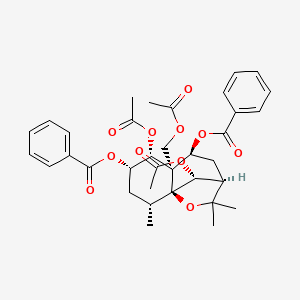

![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)
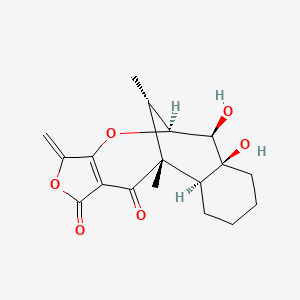
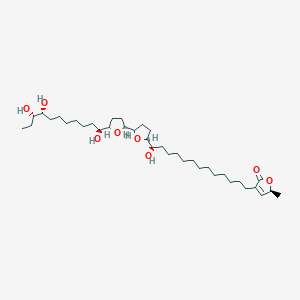
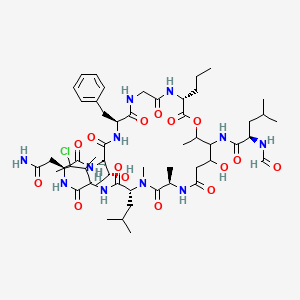
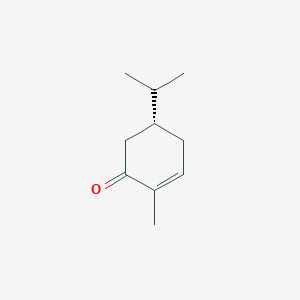
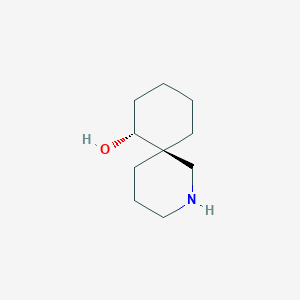
![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)
![3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside](/img/structure/B1248443.png)
